molecular formula C8H17N3OS B4711499 2-isobutyryl-N-isopropylhydrazinecarbothioamide

2-isobutyryl-N-isopropylhydrazinecarbothioamide

Cat. No. B4711499
M. Wt: 203.31 g/mol
InChI Key: QQOSJZJAUXLOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyryl-N-isopropylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique mechanism of action, which makes it a promising candidate for a wide range of biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 2-isobutyryl-N-isopropylhydrazinecarbothioamide involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can have a wide range of effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. Some of the effects of this compound include:
1. Increased Acetylcholine Levels: By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can have a wide range of effects on biochemical and physiological processes.
2. Anti-Cancer Properties: This compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
3. Neuroprotective Effects: this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-isobutyryl-N-isopropylhydrazinecarbothioamide in lab experiments include its unique mechanism of action, which makes it a promising candidate for a wide range of biochemical and physiological studies. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for research on 2-isobutyryl-N-isopropylhydrazinecarbothioamide. Some of the potential areas of research include:
1. Further Studies on Anti-Cancer Properties: More research is needed to fully understand the anti-cancer properties of this compound and its potential as a cancer treatment.
2. Neurological Disorders: Further research is needed to explore the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardioprotective Effects: More research is needed to fully understand the cardioprotective effects of this compound and its potential as a treatment for cardiovascular diseases such as heart failure.
In conclusion, this compound is a promising compound for scientific research due to its unique mechanism of action and potential applications in a wide range of biochemical and physiological studies. Further research is needed to fully understand the potential of this compound and its future directions.

Scientific Research Applications

2-isobutyryl-N-isopropylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for a wide range of biochemical and physiological studies. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
2. Neurological Disorders: This compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: this compound has been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases such as heart failure.

properties

IUPAC Name

1-(2-methylpropanoylamino)-3-propan-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OS/c1-5(2)7(12)10-11-8(13)9-6(3)4/h5-6H,1-4H3,(H,10,12)(H2,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOSJZJAUXLOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=S)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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